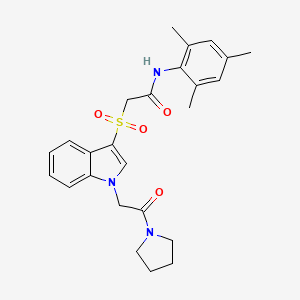

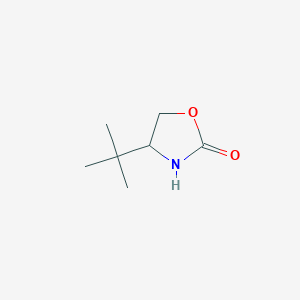

![molecular formula C21H20N6OS B2549394 N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide CAS No. 932537-41-2](/img/structure/B2549394.png)

N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as triazole and thiadiazole. These structures are commonly found in compounds with medicinal properties, including anticancer, antioxidant, and enzyme inhibition activities.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of thioamides or the reaction of various benzamide derivatives with other reagents. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of benzamide derivatives can be achieved by reacting benzoyl chloride or benzoic acid with amines, as seen in the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as elemental analysis . X-ray crystallography can also be used to determine the structure of intermediates or final products . The presence of substituents on the aromatic rings and the nature of the heterocyclic groups can significantly influence the molecular conformation and, consequently, the biological activity of the compound.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including metal-catalyzed C-H bond functionalization, due to the presence of directing groups . The reactivity of the compound can also be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the electron density of the molecule and its interaction with biological targets or reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, are crucial for their potential as drug candidates. Compounds with good oral drug-like behavior are particularly desirable . The ADMET properties, which include absorption, distribution, metabolism, excretion, and toxicity, are essential for understanding the pharmacokinetics and safety profile of the compound .

Relevant Case Studies

Several of the synthesized benzamide derivatives have been evaluated for their biological activities. For instance, some compounds have shown promising anticancer activity against various human cancer cell lines, with GI50 values comparable to standard drugs . Others have exhibited excellent antioxidant activity and potent urease inhibitory activities . These studies provide a basis for the potential application of the compound in medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

Formation of 1,2,4‐Thiadiazoles

The compound of interest involves the formation of 1,2,4-thiadiazoles. A study by Forlani et al. (2000) discussed the mechanism of thiadiazoles formation from thiobenzamides and N-substituted thiourea, offering insights into the chemical processes involved in creating similar compounds (Forlani et al., 2000).

Novel Synthesis Methods

Aggarwal and Hooda (2021) reported a serendipitous synthesis of 3,5-diaryl-1,2,4-thiadiazoles using a household compact fluorescent lamp, showcasing innovative approaches in synthesizing thiadiazole derivatives (Aggarwal & Hooda, 2021).

Structural Analysis

Al Mamari et al. (2019) studied N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, which shares a structural motif with the compound , highlighting the importance of such structures in metal-catalyzed C-H bond functionalization reactions (Al Mamari et al., 2019).

Pharmacological and Biological Activity

Antimicrobial Properties

Desai et al. (2013) synthesized and evaluated the antimicrobial activity of thiazole derivatives, similar to the core structure of the compound of interest, against various bacterial and fungal strains (Desai et al., 2013).

Antioxidant and Urease Inhibition

Khan et al. (2010) studied the antioxidant and urease inhibitory activities of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, providing insight into the biological activities of similar compounds (Khan et al., 2010).

Anticancer Potential

Ningegowda et al. (2016) explored the potential of 1,2,4-triazolo-1,3,4-thiadiazole derivatives as anti-neoplastic agents, indicating the possibility of similar compounds in cancer therapy (Ningegowda et al., 2016).

Miscellaneous Applications

Carrier Systems in Agriculture

Campos et al. (2015) discussed the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for bioactive compounds in agriculture, relevant to the potential applications of similar compounds (Campos et al., 2015).

Photodynamic Therapy for Cancer

Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with thiadiazole derivative groups, highlighting its application in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-[1-(2,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6OS/c1-12-9-10-17(14(3)11-12)27-15(4)18(24-26-27)19-22-21(29-25-19)23-20(28)16-8-6-5-7-13(16)2/h5-11H,1-4H3,(H,22,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEVQZHBAYUHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

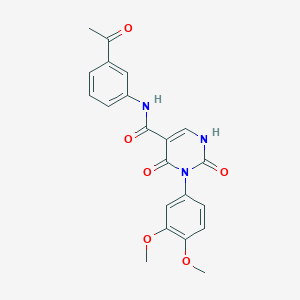

![N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2549313.png)

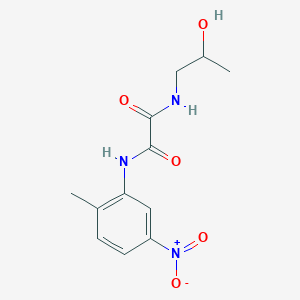

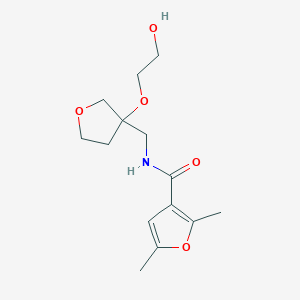

![Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2549314.png)

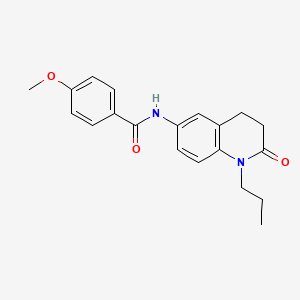

![(E)-4-(Dimethylamino)-N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-enamide](/img/structure/B2549318.png)

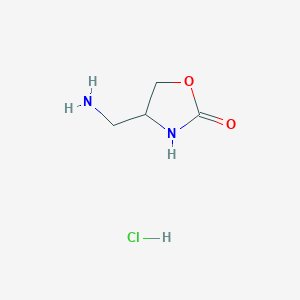

![N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2549319.png)

![2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2549331.png)

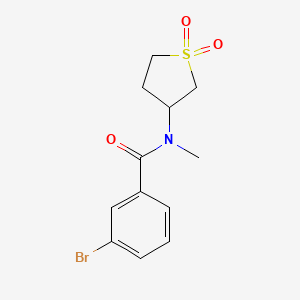

![1-(4-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2549333.png)